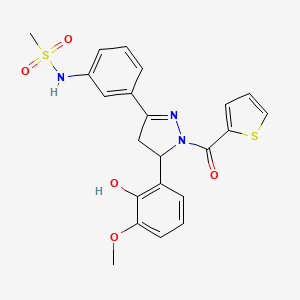

N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(2-hydroxy-3-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c1-30-19-9-4-8-16(21(19)26)18-13-17(23-25(18)22(27)20-10-5-11-31-20)14-6-3-7-15(12-14)24-32(2,28)29/h3-12,18,24,26H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZNRUVOOAHJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, particularly its anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure combining a pyrazole core with various functional groups, including a methanesulfonamide moiety and a thiophene carbonyl. The presence of hydroxyl and methoxy groups enhances its solubility and bioactivity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | Hep-2 | 3.25 |

| Compound C | A549 | 26.00 |

These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study reported that certain pyrazole compounds significantly reduced pro-inflammatory cytokines in vitro, indicating their potential as anti-inflammatory agents. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Antimicrobial Activity

This compound has also shown antimicrobial activity against various pathogens. Research indicates that derivatives of this compound can inhibit bacterial growth effectively:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These findings highlight the compound's potential use in treating infections caused by resistant strains of bacteria .

Case Study 1: Anticancer Efficacy

In a study conducted by Xia et al., a series of pyrazole derivatives were synthesized and tested for their ability to induce apoptosis in cancer cells. One derivative demonstrated an IC50 value of 49.85 µM against a colorectal carcinoma cell line (HCT116), suggesting that structural modifications can enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of pyrazole compounds revealed that they could inhibit the expression of NF-kB, a transcription factor involved in inflammatory responses. This inhibition was associated with decreased levels of inflammatory mediators such as TNF-alpha and IL-6 in treated cells .

Scientific Research Applications

Structural Features

The compound's structure is characterized by the presence of multiple aromatic rings and functional groups that contribute to its biological activity. The thiophene ring is particularly important for its electronic properties, which can enhance interactions with biological targets.

Anti-inflammatory Properties

Research indicates that compounds similar to N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anti-inflammatory effects. For instance, studies on related pyrazole derivatives have shown inhibition of key inflammatory pathways, suggesting that this compound may also possess similar properties.

| Compound | Structure | Anti-inflammatory Activity |

|---|---|---|

| 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Structure | Higher activity than diclofenac sodium |

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

- Introduction of the Thiophene Moiety : Usually performed via cross-coupling reactions such as Suzuki or Stille coupling.

- Attaching the Methanesulfonamide Group : This can be done using sulfonylation reactions with methanesulfonyl chloride.

- Final Coupling Reactions : Electrophilic aromatic substitution or amide coupling methods are employed to form the final compound.

Industrial Production

For industrial applications, optimizing reaction conditions (temperature, pressure) and purification techniques (crystallization or chromatography) is crucial to ensure high yields and purity.

Case Study 1: Anti-inflammatory Activity Assessment

A study investigated the anti-inflammatory effects of similar pyrazole derivatives in animal models. The results indicated a dose-dependent reduction in inflammation markers, supporting the hypothesis that modifications to the core structure can enhance anti-inflammatory properties.

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial activity against various strains of bacteria. The findings suggested that structural modifications could lead to improved efficacy compared to existing antibacterial agents.

Q & A

Q. What are the recommended synthetic routes for N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of thiophene-2-carbonyl chloride with a substituted hydrazine to form the pyrazole core.

- Step 2 : Introduction of the 2-hydroxy-3-methoxyphenyl group via nucleophilic substitution or cycloaddition.

- Step 3 : Sulfonamide coupling using methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF).

Q. Optimization Parameters :

- Temperature : 80–100°C for cyclization steps to ensure ring closure .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of Pd catalysts for cross-coupling reactions (if applicable) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents). For example, the methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ peak at m/z ~530–550) .

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between pyrazole and thiophene rings .

- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water gradient) .

Q. What are the key structural features influencing this compound’s physicochemical properties?

- Hydrogen Bonding : The 2-hydroxyphenyl group acts as a hydrogen bond donor, enhancing solubility in polar solvents .

- Planarity : The thiophene-carbonyl-pyrazole system creates partial planarity, affecting π-π stacking in solid-state structures .

- Sulfonamide Group : Increases hydrophilicity (logP ~2.5–3.0) and serves as a hydrogen bond acceptor .

- Methoxy Substitution : Electron-donating groups stabilize aromatic rings, influencing redox behavior in electrochemical assays .

Q. What solubility and stability profiles should researchers anticipate?

- Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers (use co-solvents like PEG-400 for in vitro assays) .

- Stability :

- Thermal : Stable up to 200°C (DSC/TGA data).

- Photolytic : Light-sensitive; store in amber vials .

- Hydrolytic : Susceptible to ester hydrolysis in acidic/basic conditions (pH 4–9) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what mechanisms underpin its activity?

Proposed Mechanisms :

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or 5-lipoxygenase via zinc coordination or competitive binding .

- Receptor Modulation : Pyrazole-thiophene hybrids show affinity for G-protein-coupled receptors (GPCRs) in inflammation pathways .

- DNA Intercalation : Planar regions of the molecule may intercalate into DNA, as seen in analogs with IC₅₀ values <10 μM in cancer cell lines .

Q. Validation Methods :

- In Silico Docking : Use AutoDock Vina to predict binding poses with COX-2 or EGFR kinases .

- SPR/Biacore : Measure real-time binding kinetics to immobilized targets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR Variables :

- Substituent Modifications :

- Replace methoxy with halogens (e.g., -F) to enhance metabolic stability .

- Vary the thiophene substituent (e.g., methyl vs. nitro groups) to alter electron density .

- Scaffold Hybridization : Fuse with triazole or benzothiazole rings to improve potency .

Q. Experimental Design :

- Library Synthesis : Prepare 10–15 analogs via parallel synthesis .

- Assay Cascade :

- Primary Screen : Enzymatic inhibition (e.g., COX-2 IC₅₀).

- Secondary Screen : Cytotoxicity (MTT assay in HepG2 cells).

- Tertiary Screen : In vivo anti-inflammatory models (e.g., carrageenan-induced edema) .

Q. How should contradictory data in biological assays be resolved?

Case Example : Discrepancies in IC₅₀ values between enzyme inhibition (low μM) and cell-based assays (high μM). Root Cause Analysis :

- Membrane Permeability : Poor cellular uptake due to high logP; confirm via Caco-2 permeability assays .

- Off-Target Effects : Use CRISPR-engineered KO cell lines to isolate target-specific activity .

- Metabolic Instability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated) .

Q. What strategies mitigate metabolic instability while retaining efficacy?

- Deuterium Exchange : Replace labile hydrogens (e.g., -OH or -CH₃) with deuterium to slow CYP450 metabolism .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate for improved oral bioavailability .

- Formulation : Nanoencapsulation (PLGA nanoparticles) to enhance plasma half-life .

Q. How can in vitro-to-in vivo translation challenges be addressed?

Key Considerations :

- Pharmacokinetics (PK) : Measure AUC, Cmax, and t₁/₂ in rodent models. Adjust dosing regimens if plasma protein binding exceeds 90% .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .

- Biomarker Validation : Use ELISA or LC-MS/MS to quantify target engagement (e.g., prostaglandin E₂ levels for COX inhibition) .

Q. What advanced analytical techniques resolve stereochemical uncertainties in derivatives?

- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns .

- VCD Spectroscopy : Validate absolute configuration by comparing experimental and computed vibrational circular dichroism spectra .

- Synchrotron XRD : High-resolution crystallography (0.8 Å) to assign R/S configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.